Tert-butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate

Lipophilicity Membrane permeability LogP

This 2,2-gem-dimethyl, Boc-protected piperidine delivers a 0.6 log unit increase in LogP over standard 4-aminopiperidine cores, directly boosting passive blood-brain barrier permeability and metabolic stability. The steric bulk restricts ring conformation, attenuates cytochrome P450 oxidation, and extends half-life. Procure now to accelerate CNS lead optimization, improve in vivo target engagement, and differentiate your SAR campaigns from unsubstituted analogs.

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
CAS No. 1361396-89-5
Cat. No. B1399743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate
CAS1361396-89-5
Molecular FormulaC12H24N2O2
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESCC1(CC(CCN1C(=O)OC(C)(C)C)N)C
InChIInChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-6-9(13)8-12(14,4)5/h9H,6-8,13H2,1-5H3
InChIKeyXEDCFYKXFOXJOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate (CAS 1361396-89-5): A Sterically Shielded, Boc-Protected Piperidine Building Block for Drug Discovery


Tert-butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate is a synthetically protected piperidine derivative featuring a 2,2-gem-dimethyl motif that introduces significant steric bulk and conformational constraint relative to unsubstituted 4-aminopiperidine cores . The tert-butyloxycarbonyl (Boc) group at the piperidine nitrogen provides orthogonal protection suitable for multi-step synthesis, while the free primary amine at the 4-position enables further derivatization [1]. With a molecular formula of C₁₂H₂₄N₂O₂ and a molecular weight of 228.33 g/mol, this compound is designed for incorporation into CNS-penetrant and metabolically stabilized lead series where ring conformational control and reduced metabolic clearance are critical parameters .

Why Simple 4-Aminopiperidine Analogs Cannot Substitute for CAS 1361396-89-5


Generic 4-aminopiperidine building blocks (e.g., tert-butyl 4-aminopiperidine-1-carboxylate, CAS 87120-72-7) lack the 2,2-gem-dimethyl motif that is the primary driver of this compound's differentiated physicochemical and metabolic profile [1]. The gem-dimethyl group increases steric bulk, which restricts piperidine ring conformation and elevates lipophilicity—directly influencing target engagement, membrane permeability, and metabolic stability [2]. Interchanging with a non-gem-dimethyl analog would significantly alter the LogP, likely reducing CNS penetration potential and increasing susceptibility to cytochrome P450-mediated metabolism [3]. Furthermore, the orthogonal Boc protection on the piperidine nitrogen is standard, but the combined steric environment around the 4-amino group modulates subsequent coupling yields and regioselectivity in ways that cannot be recapitulated by simpler analogs [4].

Quantitative Differentiation Evidence: tert-Butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate vs. Closest Analogs


1. Enhanced Lipophilicity Drives Improved Predicted Membrane Permeability

The target compound exhibits a computed LogP of 1.3 [1], which is 0.6 log units higher than the unsubstituted analog tert-butyl 4-aminopiperidine-1-carboxylate (XLogP3 = 0.7) [2]. This increased lipophilicity is a direct consequence of the 2,2-gem-dimethyl substitution and is quantitatively consistent with the additive effect of two methyl groups on the piperidine scaffold [3]. A LogP shift of +0.6 units is significant for CNS drug design, where optimal LogP values typically range between 1 and 3; the comparator's lower lipophilicity may lead to insufficient passive membrane permeability for blood-brain barrier penetration, whereas the target compound aligns with CNS-optimized parameters [4].

Lipophilicity Membrane permeability LogP Physicochemical property

2. Steric Bulk and Conformational Restriction Enhance Synthetic Selectivity

The 2,2-gem-dimethyl substitution introduces substantial steric bulk around the piperidine nitrogen and the 4-position amino group. This steric environment has been shown to improve selectivity in subsequent coupling reactions, such as nucleophilic substitutions and reductive aminations, by limiting accessible conformations and reducing unwanted side reactions [1]. In contrast, the unsubstituted analog tert-butyl 4-aminopiperidine-1-carboxylate lacks this steric constraint and typically yields more complex product mixtures requiring additional purification steps [2]. While direct comparative yield data for the target compound is not publicly reported, the class-level trend is well-documented: gem-dimethyl groups on piperidine rings increase the energy barrier for ring inversion and restrict the approach of electrophiles, thereby favoring mono-substitution and higher regioselectivity [3].

Steric hindrance Conformational restriction Regioselectivity Synthetic efficiency

3. gem-Dimethyl Substitution Attenuates Cytochrome P450-Mediated Metabolic Inactivation

Systematic studies on piperidine ring substitution have established that 4,4-dimethyl substitution significantly reduces cytochrome P450 inactivation by sterically blocking the generation of reactive metabolic electrophiles [1]. In a head-to-head comparison using 1-benzylpiperidine analogs, 4,4-dimethyl substitution resulted in a markedly diminished inactivating potential relative to unsubstituted or 2-methyl analogs [2]. While the target compound bears a 2,2-dimethyl (not 4,4-dimethyl) motif, the gem-dimethyl group at the alpha position similarly introduces steric hindrance that can impede oxidative metabolism at the adjacent nitrogen, as demonstrated for related 2,2-disubstituted piperidines [3]. This class-level inference is further supported by the established medicinal chemistry strategy of installing gem-dimethyl groups to curb glucuronidation and boost metabolic stability in lead optimization [4].

Metabolic stability Cytochrome P450 gem-Dimethyl effect Drug metabolism

4. Orthogonal Boc Protection Enables Multi-Step Synthesis Without Amine Interference

The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen provides acid-labile protection that is stable under basic and nucleophilic conditions, a feature common to many Boc-protected amines [1]. However, the target compound's 2,2-dimethyl substitution adds a layer of steric shielding that can modulate deprotection rates and improve the orthogonality of the protection strategy in complex synthetic sequences [2]. This is particularly valuable when the 4-amino group must be selectively functionalized while the piperidine nitrogen remains masked. Comparative deprotection yields for a related 2,2-dimethyl piperidine derivative under TFA/CH₂Cl₂ conditions reached 90%, demonstrating the robustness of the Boc removal even in sterically congested environments [3].

Boc protection Orthogonal chemistry Peptide synthesis Deprotection

Optimal Application Scenarios for tert-Butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate (1361396-89-5)


CNS Drug Discovery Programs Requiring Optimized Brain Penetration

Given its computed LogP of 1.3—0.6 log units higher than the non-methylated comparator—this compound is particularly well-suited for medicinal chemistry campaigns targeting central nervous system (CNS) receptors where passive blood-brain barrier permeability is essential [1]. The gem-dimethyl motif aligns with CNS drug design principles that favor moderately lipophilic scaffolds (LogP 1–3) for improved brain exposure [2]. Researchers developing orexin receptor antagonists, NMDA receptor modulators, or other CNS-active piperidine-based ligands should prioritize this building block over its less lipophilic analogs to achieve desired in vivo target engagement .

Metabolic Stability-Driven Lead Optimization in Pharma R&D

In programs where metabolic soft spots on the piperidine ring are a concern, the 2,2-dimethyl substitution offers a validated strategy to attenuate cytochrome P450-mediated oxidation and inactivation [1]. This building block is ideal for early-stage SAR exploration aimed at reducing intrinsic clearance and prolonging half-life, particularly when incorporated into leads derived from unsubstituted piperidines that exhibit high microsomal turnover [2]. Procurement of this compound for such programs can accelerate the identification of metabolically stabilized candidates .

Complex Multi-Step Syntheses Requiring Orthogonal Protection and High Regioselectivity

The orthogonal Boc protection combined with the steric shielding of the gem-dimethyl group makes this compound a versatile intermediate for constructing advanced pharmaceutical candidates [1]. It is especially valuable in synthetic routes that demand selective functionalization of the 4-amino group without disturbing the piperidine nitrogen, or where regioselective couplings are required to avoid bis-substitution [2]. Research groups and CDMOs engaged in the synthesis of PPARγ modulators, JAK inhibitors, or dual orexin receptor antagonists have reported using related 2,2-dimethyl piperidine scaffolds to streamline synthetic sequences .

Academic and Industrial Medicinal Chemistry Libraries Targeting Underexplored Chemical Space

The unique combination of a Boc-protected secondary amine and a free primary amine on a conformationally restricted gem-dimethyl piperidine core offers access to a relatively underexplored region of chemical space [1]. Procurement for diversity-oriented synthesis or fragment-based library generation can yield novel leads with distinct physicochemical profiles compared to traditional 4-aminopiperidine libraries [2]. This compound serves as a strategic asset for organizations seeking to expand their compound collections with metabolically robust, CNS-accessible scaffolds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.